molecular formula C18H21NOS B5740128 N-(3,5-dimethylphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide CAS No. 425415-45-8

N-(3,5-dimethylphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide

Cat. No.: B5740128
CAS No.: 425415-45-8
M. Wt: 299.4 g/mol
InChI Key: UNPNURWWABRVBJ-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide is an organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple aromatic rings and a sulfanyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethylaniline and 2-methylbenzyl chloride.

    Formation of Intermediate: The 3,5-dimethylaniline reacts with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide to form an intermediate.

    Acetylation: The intermediate is then acetylated using acetic anhydride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the acetyl group, yielding the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro compounds, halogenated compounds.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets would depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethylphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide: can be compared with other acetamides and sulfanyl-containing compounds.

    This compound: is unique due to its specific substitution pattern and the presence of both methyl and sulfanyl groups.

Uniqueness

  • The presence of the sulfanyl group provides unique reactivity and potential biological activity.
  • The specific arrangement of methyl groups on the aromatic rings can influence the compound’s chemical properties and interactions.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-13-8-14(2)10-17(9-13)19-18(20)12-21-11-16-7-5-4-6-15(16)3/h4-10H,11-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPNURWWABRVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSCC(=O)NC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90977257
Record name N-(3,5-Dimethylphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425415-45-8, 6169-29-5
Record name N-(3,5-Dimethylphenyl)-2-[[(2-methylphenyl)methyl]thio]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=425415-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,5-Dimethylphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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